molecular formula C23H22N2O3S B4026335 2-{[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B4026335
M. Wt: 406.5 g/mol
InChI Key: YZRVOBODOUKZBP-UHFFFAOYSA-N
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Description

2-{[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound that features a thiazole ring, a biphenyl group, and a cyclohexanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The biphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch synthesis and large-scale palladium-catalyzed coupling reactions. The reaction conditions, such as temperature, solvent, and catalyst loading, would be carefully controlled to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated biphenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which could be crucial for its binding to biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

2-{[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is unique due to the combination of its structural features. The presence of both a biphenyl group and a thiazole ring in the same molecule can provide a unique set of chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c26-21(18-8-4-5-9-19(18)22(27)28)25-23-24-20(14-29-23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-3,6-7,10-14,18-19H,4-5,8-9H2,(H,27,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRVOBODOUKZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
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2-{[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
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2-{[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
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2-{[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
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2-{[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
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2-{[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid

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